Laminar Flame Speed Hierarchy: 2-Methylheptane Exhibits Intermediate Reactivity Between n-Octane and Isooctane
Experimental laminar flame speed measurements establish a clear reactivity hierarchy among C8 alkanes that correlates directly with the degree and position of methyl branching. 2-Methylheptane occupies a distinct intermediate position in this reactivity spectrum, with flame propagation faster than more highly branched isomers but slower than straight-chain n-octane [1]. This intermediate reactivity profile makes 2-methylheptane uniquely suitable as a model compound for studying the transitional effects of single methyl substitution on combustion chemistry.
| Evidence Dimension | Laminar flame propagation speed (reactivity ranking) |
|---|---|
| Target Compound Data | Intermediate flame speed (ranked 2nd fastest among tested C8 isomers) |
| Comparator Or Baseline | n-Octane (fastest), 3-methylheptane (3rd), 2,5-dimethylhexane (4th), isooctane/2,2,4-trimethylpentane (slowest) |
| Quantified Difference | Flame speed hierarchy: n-octane > 2-methylheptane > 3-methylheptane > 2,5-dimethylhexane > iso-octane |
| Conditions | Stoichiometric flames at atmospheric pressure; experimental laminar flame speed measurements using counterflow configuration |
Why This Matters
This quantifiable reactivity ranking validates 2-methylheptane as a non-substitutable reference compound for calibrating kinetic models of singly branched alkane combustion.
- [1] Ji, C.; Sarathy, S.M.; Veloo, P.S.; Westbrook, C.K.; Egolfopoulos, F.N. Effects of fuel branching on the propagation of octane isomers flames. Combustion and Flame 2012, 159, 1426-1436. View Source
